molecular formula C14H12FNO3S2 B6905306 N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide

Cat. No.: B6905306
M. Wt: 325.4 g/mol
InChI Key: JWPISPNUDPJZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by the presence of a thiochromen ring system fused with a thiophene ring, which is further functionalized with a fluorine atom and a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c15-10-5-7-20-13(10)14(17)16-11-6-8-21(18,19)12-4-2-1-3-9(11)12/h1-5,7,11H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPISPNUDPJZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1NC(=O)C3=C(C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiochromen Ring: The thiochromen ring can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzaldehyde derivative, under acidic or basic conditions.

    Oxidation: The thiochromen ring is then oxidized to introduce the 1,1-dioxo functionality. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Thiophene Functionalization: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene boronic acid or stannane.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the thiochromen ring.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo functionality, potentially converting them to hydroxyl groups.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiochromen and thiophene rings suggests possible activity as an enzyme inhibitor or receptor modulator. Studies may focus on its effects on specific biological pathways and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2-thiophen-2-ylpropanamide
  • N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-2,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-3-fluorothiophene-2-carboxamide is unique due to the presence of the fluorine atom on the thiophene ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.